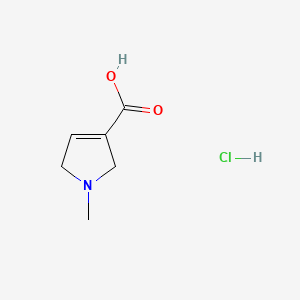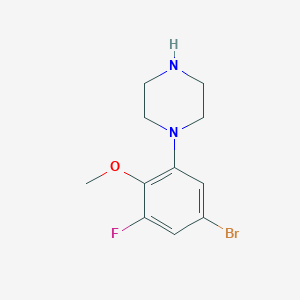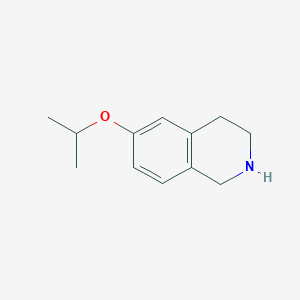![molecular formula C14H12O3S B13539923 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxythiophenol and 4-formylbenzoic acid.
Formation of Intermediate: The 2-hydroxythiophenol reacts with 4-formylbenzoic acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxyphenyl group, which can donate electrons to neutralize free radicals. Additionally, the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2-Hydroxyphenyl)thio]methyl}benzoic acid: Similar structure but with a thioether linkage.
4-{[(2-Hydroxyphenyl)selanyl]methyl}benzoic acid: Contains a selenium atom instead of sulfur.
4-{[(2-Hydroxyphenyl)amino]methyl}benzoic acid: Features an amino group instead of a sulfanyl group.
Uniqueness
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H12O3S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4-[(2-hydroxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
Clave InChI |
MQWMQIPSRHKJDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)SCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


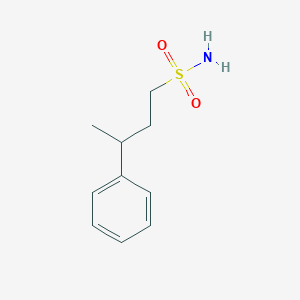
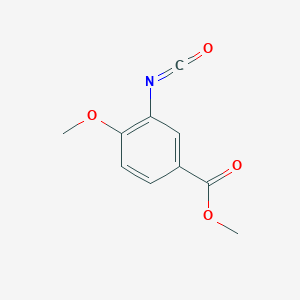
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
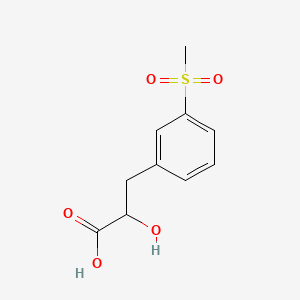
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
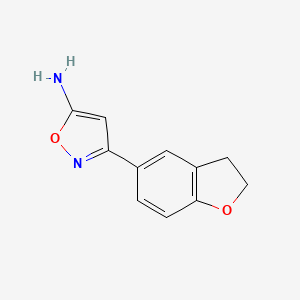

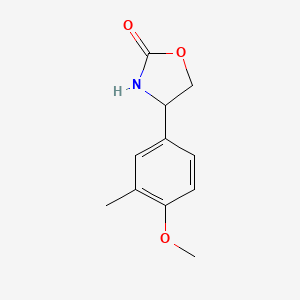

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
